molecular formula C25H29ClN4O3S2 B2750889 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189456-78-7

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2750889
CAS No.: 1189456-78-7
M. Wt: 533.1
InChI Key: ROIJLSGVZNNVRM-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H29ClN4O3S2 and its molecular weight is 533.1. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study by Sun et al. (2019) highlighted the development of a palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade, enabling the synthesis of chiral 3,4-dihydroisoquinolones. This method employs environmentally friendly air as the terminal oxidant and achieves high yields and enantioselectivities, demonstrating the compound's relevance in asymmetric synthesis and catalysis (Sun et al., 2019).

Heterocyclic Compound Synthesis

Research on heterocyclic carboxamides, such as the synthesis and evaluation of these compounds for potential antipsychotic properties, shows the chemical's utility in creating molecules with significant biological activities. These studies involve evaluating the compounds' affinity towards various receptors, highlighting the compound's role in the development of new therapeutic agents (Norman et al., 1996).

Novel Synthetic Routes and Biological Activity Screening

Patel et al. (2009) synthesized various benzothiazole derivatives to screen them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study demonstrates the compound's involvement in creating bioactive molecules and the importance of structural diversity in medicinal chemistry research (Patel et al., 2009).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2.ClH/c1-17(2)28-15-13-21-23(16-28)33-25(26-21)27-24(30)19-9-11-20(12-10-19)34(31,32)29-14-5-7-18-6-3-4-8-22(18)29;/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H,26,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJLSGVZNNVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.